pKa Drop Relative to Thiazole Isostere Shifts Protonation State at Physiological pH
2-Amino-oxazole derivatives are the least basic among 2-amino-azole series. A systematic pKa determination across matched oxazole/thiazole pairs demonstrated that 2-amino-5-phenyl-oxazole congeners exhibit pKa values approximately 1‑2 units lower than their direct 2-aminothiazole counterparts [1]. For the 2-amino-5-aryloxazole core, the conjugated acid pKa is predicted in the range 4.1–4.2 [2], while the analogous 2-aminothiazole scaffold typically displays pKa values closer to 5.0–5.5.
| Evidence Dimension | Basicity (conjugate acid pKa) |
|---|---|
| Target Compound Data | 2-amino-5-phenyl-oxazole pKa (predicted) approximately 4.13 [2] |
| Comparator Or Baseline | 2-amino-5-phenyl-thiazole core pKa approximately 5.0–5.5 (class data from ref. [1]) |
| Quantified Difference | ΔpKa ≈ −0.9 to −1.4 (oxazole less basic than thiazole) |
| Conditions | Measured in alcohol-water (1:1) at 25°C for series; predicted pKa for oxazole [2] |
Why This Matters
A pKa shift by roughly one log unit directly changes the fraction of neutral versus protonated species at pH 7.4, affecting passive permeability, off‑target pharmacology, and formulation strategy, making the oxazole a preferred choice when lower basicity is required.
- [1] Stauss, U., Härter, H. P., & Schindler, O. (1973). Vergleich der Dissoziationskonstanten von 2‑Amino‑thiazol‑ und 2‑Amino‑oxazol‑Derivaten. CHIMIA, 27(3), 99. View Source
- [2] Chembase. 5-Phenyl-1,3-oxazol-2-amine acid pKa. https://www.chembase.cn View Source
